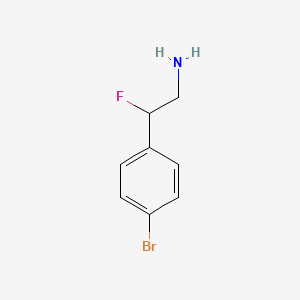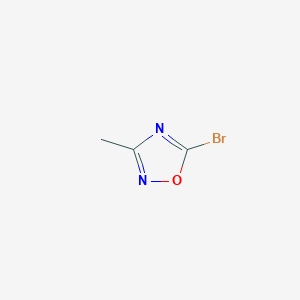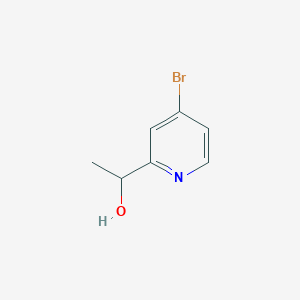
4-Bromo-2-(1-hydroxyethyl)pyridine
Overview
Description
4-Bromo-2-(1-hydroxyethyl)pyridine, also known as 4-BHE, is a versatile chemical compound widely used in scientific research. It is a brominated pyridine derivative that has been studied for its various applications in the fields of organic synthesis, medicinal chemistry, and materials science. 4-BHE has a wide variety of properties, including its ability to form stable complexes with metal ions, its high solubility in water and other polar solvents, and its relatively low toxicity. As a result, 4-BHE has become an important tool for scientists in a variety of fields.
Scientific Research Applications
Optical and Magnetic Properties in Lanthanide Clusters
The use of pyridine derivatives in the synthesis of lanthanide clusters, such as those involving 2-(hydroxymethyl)pyridine, showcases dual physical properties. For example, certain lanthanide clusters exhibit single-molecule magnetism behavior, while others display intense red photoluminescence, indicating potential applications in magnetic storage and photonic devices Alexandropoulos et al., 2011.
Synthesis of Chloro Compounds from Bromo Derivatives
The efficiency of pyridine hydrochloride in converting bromo derivatives to chloro compounds in π-deficient series, such as pyridines, highlights its role in synthetic chemistry for modifying organic molecules Mongin et al., 1996.
Surface Acidity Analysis of Solid Catalysts
Pyridine derivatives, including 2-(2-hydroxyethyl)pyridine, are employed as probe molecules for the quantitative analysis of surface acidity on solid catalysts. This application is critical in catalysis research, especially for understanding the catalytic activity in relation to the dehydration processes Barzetti et al., 1996.
Development of Novel Pyridine-Based Derivatives
Research on palladium-catalyzed one-pot Suzuki cross-coupling reactions has led to the synthesis of novel pyridine derivatives, demonstrating their potential in diverse fields including liquid crystals, antithrombolytic agents, and biofilm inhibition activities Ahmad et al., 2017.
properties
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMKLZXHHNAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292125 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1471260-48-6 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
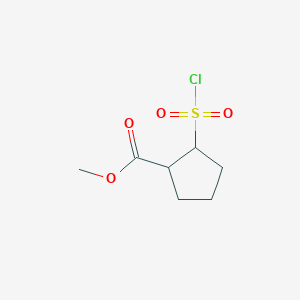
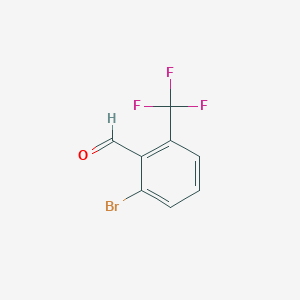
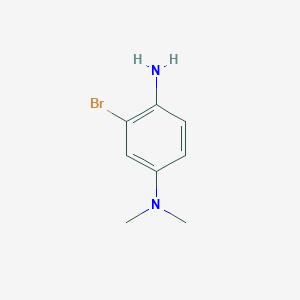
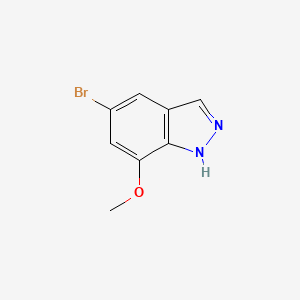
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
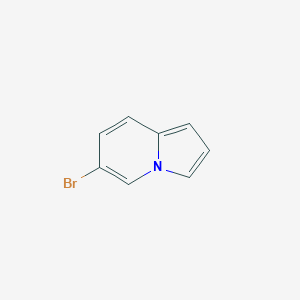
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
